

A Spectroscopic Comparison of 4-Pentenoic Anhydride and Its Methyl-Substituted Derivatives

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Compound of Interest

Compound Name: 4-Pentenoic anhydride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **4-pentenoic anhydride** and its 2-methyl and 3-methyl substituted derivatives. Understanding the distinct spectral characteristics of these molecules is crucial for their identification, characterization, and utilization in various research and development applications, including polymer synthesis and drug delivery systems. This document presents key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in a comparative format.

Summary of Spectroscopic Data

The following table summarizes the key spectroscopic features of **4-pentenoic anhydride**, 2-methyl-**4-pentenoic anhydride**, and 3-methyl-**4-pentenoic anhydride**. Please note that where experimental data for the anhydrides of the substituted derivatives were not directly available, data from their corresponding carboxylic acids are provided as a reference, with expected values for the anhydrides noted.

Spectroscopic Technique	Functional Group/Proton/Carbon	4-Pentenoic Anhydride	2-Methyl-4-pentenoic Anhydride (from Acid Data)	3-Methyl-4-pentenoic Anhydride (from Acid Data)
IR Spectroscopy (cm ⁻¹)	C=O Stretch (Anhydride)	~1820 (symmetric), ~1750 (asymmetric)	Expected: ~1815 & ~1745 (from acid C=O at ~1710)	Expected: ~1818 & ~1748 (from acid C=O at ~1708)
C=C Stretch	~1645	~1640	~1642	
=C-H Bend	~915	~910	~912	
¹ H NMR Spectroscopy (ppm)	=CH ₂	5.0 - 5.2 (m)	~4.9 - 5.1 (m)	~4.9 - 5.1 (m)
-CH=	5.7 - 5.9 (m)	~5.6 - 5.8 (m)	~5.5 - 5.7 (m)	
-CH ₂ -C=O	~2.5 (t)	Expected: ~2.6 (q) (from acid α-CH at ~2.5)	~2.3 (d)	
-CH ₂ -	~2.3 (q)	~2.2 (t)	-	
-CH(CH ₃)-	-	~2.5 (sextet)	~2.4 (m)	
-CH ₃	-	~1.2 (d)	~1.1 (d)	
¹³ C NMR Spectroscopy (ppm)	C=O	~168	Expected: ~173 (from acid C=O at ~179)	Expected: ~170 (from acid C=O at ~176)
-CH=	~136	~135	~139	
=CH ₂	~116	~117	~115	
-CH ₂ -C=O	~33	Expected: ~40 (from acid α-C at ~41)	~40	
-CH ₂ -	~28	~33	-	

-CH(CH ₃)-	-	~41	~35	
-CH ₃	-	~17	~20	
Mass Spectrometry (m/z)	Molecular Ion [M] ⁺	182	210	Not Available
Key Fragments	154, 137, 109, 83, 55 ^[1]	113, 95, 69, 41	Not Available	

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The general protocols for obtaining such data are outlined below.

Infrared (IR) Spectroscopy

For liquid samples like **4-pentenoic anhydride** and its derivatives, the spectrum is typically acquired using the "neat" method.

- **Sample Preparation:** A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).^{[2][3]}
- **Data Acquisition:** The plates are mounted in the spectrometer's sample holder. The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
- **Processing:** The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are essential for detailed structural elucidation.

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.^{[4][5]}
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically

acquired to simplify the spectrum.^{[4][6]}

- Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to yield the NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane - TMS).

Mass Spectrometry (MS)

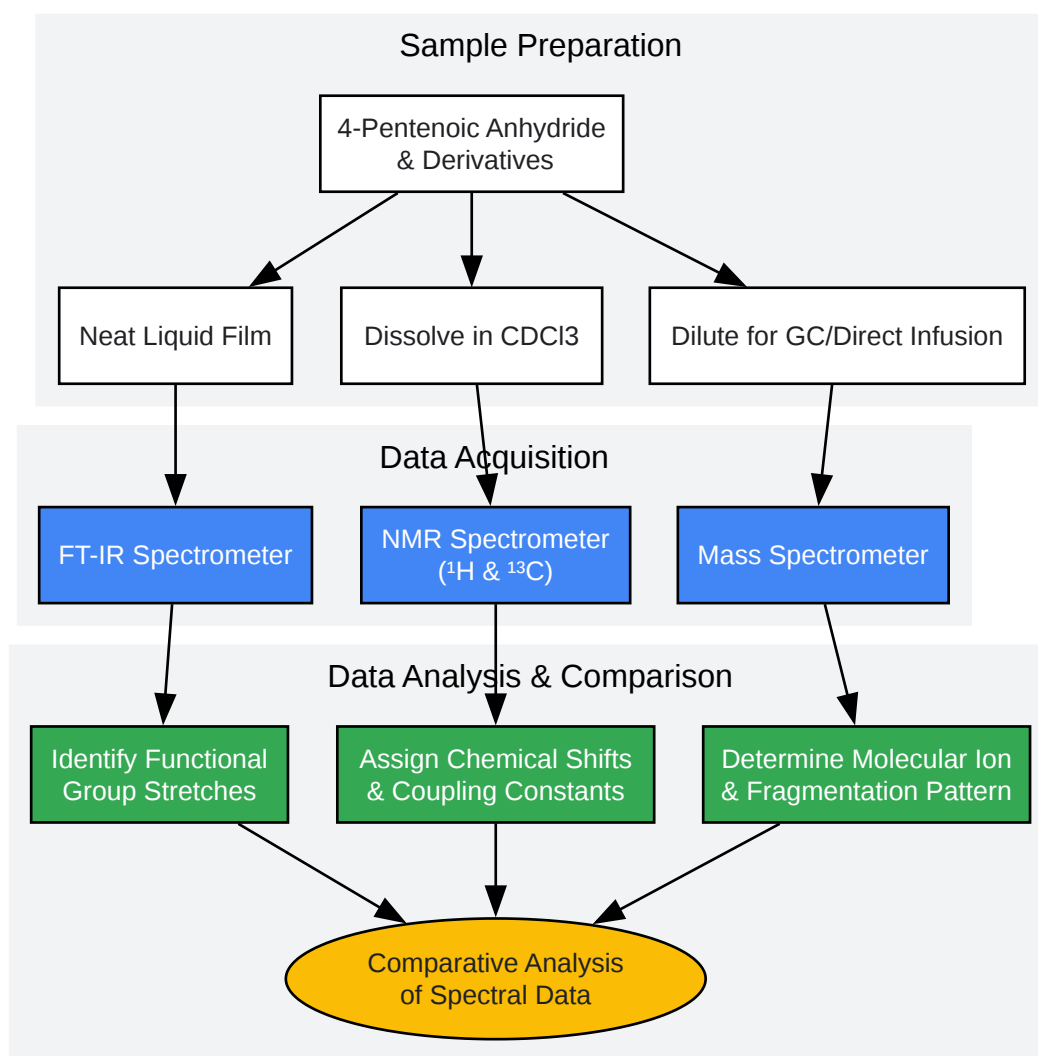
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

- Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).^{[7][8]}
- Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.^{[7][8][9]}
- Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.^{[7][8][9]}
- Data Presentation: The mass spectrum is plotted as relative ion abundance versus m/z .

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the **4-pentenoic anhydride** derivatives.



Spectroscopic Analysis Workflow

4-Pentenoic Anhydride <chem>O(C(=O)CCCC=C)C(=O)CCCC=C</chem>	2-Methyl-4-pentenoic Anhydride <chem>O(C(=O)C(C)CCC=C)C(=O)C(C)CCC=C</chem>	3-Methyl-4-pentenoic Anhydride <chem>O(C(=O)CC(C)CC=C)C(=O)CC(C)CC=C</chem>
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Chemical Structures of Compared Anhydrides

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